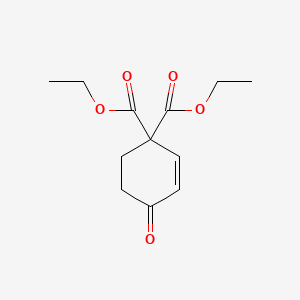
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of diethyl malonate with cyclohexanone in the presence of a base, followed by cyclization and oxidation . The reaction conditions typically include the use of a strong base such as sodium ethoxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexene derivatives, which can be further utilized in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The ester and ketone groups play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-hydroxycyclohex-2-ene-1,1-dicarboxylate: A reduced form of the compound with a hydroxyl group instead of a ketone.
Diethyl 4-oxocyclohexane-1,1-dicarboxylate: A similar compound with a saturated cyclohexane ring.
Diethyl 4-oxocyclopent-2-ene-1,1-dicarboxylate: A related compound with a cyclopentene ring instead of a cyclohexene ring.
Uniqueness
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate is unique due to its specific structural features, including the presence of both ester and ketone groups on a cyclohexene ring. This combination of functional groups provides distinct reactivity and versatility in organic synthesis .
Eigenschaften
IUPAC Name |
diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h5,7H,3-4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLWTUFPPXVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454356 | |
| Record name | Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64836-82-4 | |
| Record name | Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-dimethyl-N'-[4-methyl-5-nitro-6-oxo-1-(phenylmethoxymethyl)pyrimidin-2-yl]methanimidamide](/img/structure/B1609760.png)





![7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole](/img/structure/B1609773.png)


